Ammonium (R,Z)-3-hydroxy-2-oleamidopropyl phosphate

Description

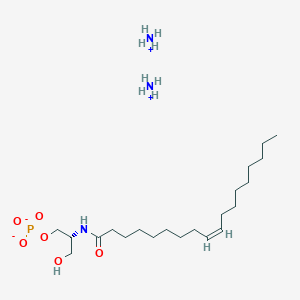

Ammonium (R,Z)-3-hydroxy-2-oleamidopropyl phosphate is a structurally complex organophosphate compound characterized by:

- An oleamido group (C18:1 acyl chain with a Z-configuration double bond), contributing hydrophobicity.

- A 3-hydroxypropyl phosphate backbone, providing hydrophilicity and ionic character.

- An ammonium counterion, enhancing water solubility and stabilizing the phosphate group .

However, its instability in aqueous environments (common among ammonium phosphates) may limit industrial use .

Properties

Molecular Formula |

C21H48N3O6P |

|---|---|

Molecular Weight |

469.6 g/mol |

IUPAC Name |

diazanium;[(2R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]propyl] phosphate |

InChI |

InChI=1S/C21H42NO6P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)22-20(18-23)19-28-29(25,26)27;;/h9-10,20,23H,2-8,11-19H2,1H3,(H,22,24)(H2,25,26,27);2*1H3/b10-9-;;/t20-;;/m1../s1 |

InChI Key |

HRVLKQJTMNEYEC-SNHSCUNWSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](CO)COP(=O)([O-])[O-].[NH4+].[NH4+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CO)COP(=O)([O-])[O-].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Formation of Oleamidopropyl Amide Backbone

The initial step involves the synthesis of the oleamidopropyl amide. Oleic acid (cis-9-octadecenoic acid) is commonly used as the fatty acid component. It is coupled with a 3-aminopropanol derivative under amide bond-forming conditions. Typical reagents include carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide) or activated esters to facilitate amide bond formation.

- Reaction conditions: Mild heating (50–80°C) in anhydrous solvents such as dichloromethane or tetrahydrofuran.

- Catalysts: N,N-dimethylaminopyridine (DMAP) may be employed as a catalyst to enhance coupling efficiency.

- Purification: The crude amide is purified by column chromatography or recrystallization.

Introduction of the 3-Hydroxy Group

The hydroxy group at the 3-position of the propyl chain is introduced either by starting with 3-aminopropanol or by selective hydroxylation post-amide formation. Using 3-aminopropanol as the starting amine ensures the hydroxy group is present before amide coupling.

- Key considerations: Protection of the hydroxy group during amide formation may be necessary to prevent side reactions.

- Protecting groups: Commonly used protecting groups include silyl ethers (e.g., TBDMS) or acetyl groups, removed after amide formation.

Phosphorylation of the Hydroxy Group

Phosphorylation is a critical step to convert the 3-hydroxy group into a phosphate ester. This is typically achieved using phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions.

- Reagents: POCl3 or phosphoramidite reagents.

- Reaction conditions: Low temperatures (0–5°C) to avoid side reactions, followed by quenching with water or ammonium hydroxide.

- Mechanism: The hydroxy group acts as a nucleophile attacking the phosphorus center, forming the phosphate ester.

- Purification: The phosphorylated intermediate is purified by aqueous extraction and chromatographic methods.

Formation of the Ammonium Salt

The final step involves neutralization of the phosphate ester with ammonium ions to form the ammonium salt.

- Reagents: Ammonium hydroxide or ammonium carbonate solutions.

- Conditions: Mild stirring at room temperature until pH neutralization.

- Isolation: The product is isolated by lyophilization or solvent evaporation.

| Step | Reagents/Conditions | Key Considerations | Purification Methods |

|---|---|---|---|

| Oleamidopropyl amide formation | Oleic acid, 3-aminopropanol, carbodiimide, DMAP, anhydrous solvent, 50–80°C | Protect hydroxy group if necessary | Column chromatography, recrystallization |

| Hydroxy group introduction | Use of 3-aminopropanol or hydroxylation post-amide | Hydroxy protection/deprotection steps | Chromatography |

| Phosphorylation | Phosphorus oxychloride or phosphoramidites, 0–5°C | Control temperature to avoid side reactions | Aqueous extraction, chromatography |

| Ammonium salt formation | Ammonium hydroxide or ammonium carbonate, room temperature | pH neutralization | Lyophilization, solvent evaporation |

- Stereochemistry: The (R,Z) configuration of the compound is maintained by using stereochemically pure 3-aminopropanol and oleic acid precursors. Enantiomeric purity is crucial for biological activity and surfactant behavior.

- Micronization: For applications requiring fine dispersions, micronization techniques such as wet milling or spray drying are used post-synthesis to achieve desired particle sizes and improve solubility and stability.

- Stabilization: The ammonium salt form enhances water solubility and stability of the phosphate ester, making it suitable for formulations in cosmetics and pharmaceuticals.

- Alternative methods: Some patents suggest enzymatic phosphorylation or use of supercritical fluid techniques for greener synthesis routes, though these are less common and require specialized equipment.

- Safety and handling: Due to the reactive nature of phosphorylation reagents and the amphiphilic nature of the compound, synthesis is conducted under inert atmospheres and with appropriate safety measures.

The preparation of Ammonium (R,Z)-3-hydroxy-2-oleamidopropyl phosphate involves a multi-step synthetic process requiring precise control of reaction conditions and purification techniques. The key stages include amide bond formation, hydroxy group incorporation, phosphorylation, and ammonium salt formation. Research indicates that maintaining stereochemical integrity and utilizing micronization and stabilization strategies are essential for obtaining high-purity, application-ready material. Continuous advancements in synthetic methodologies, including greener and enzymatic approaches, may further optimize production in the future.

Chemical Reactions Analysis

Types of Reactions

Ammonium (R,Z)-3-hydroxy-2-oleamidopropyl phosphate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The oleamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The phosphate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alcohols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted phosphates.

Scientific Research Applications

Ammonium (R,Z)-3-hydroxy-2-oleamidopropyl phosphate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Studied for its potential role in cellular signaling pathways and as a component in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the formulation of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Ammonium (R,Z)-3-hydroxy-2-oleamidopropyl phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling cascades. Additionally, its phosphate group can participate in phosphorylation reactions, altering the function of target proteins and enzymes.

Comparison with Similar Compounds

Ammonium Phosphates: Triammonium Phosphate and Ammonium Dihydrogen Phosphate

Key Differences :

- The target compound’s oleamido group distinguishes it from simpler ammonium phosphates, enabling micelle formation (CMC ~3–8 mM, inferred from quaternary ammonium analogs ).

- Unlike triammonium phosphate, which is agriculturally focused, the target compound’s amphiphilicity suits biochemical or industrial surfactant roles .

Lysophosphatidic Acid (LPA) and Analogous Lipids

Key Differences :

Quaternary Ammonium Surfactants

Biological Activity

Ammonium (R,Z)-3-hydroxy-2-oleamidopropyl phosphate is a quaternary ammonium compound with potential biological activities that have garnered interest in various fields, including pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structure, which includes:

- Ammonium Group : Enhances solubility and interaction with biological membranes.

- Hydroxyl Group : May participate in hydrogen bonding, influencing biological interactions.

- Oleamide Moiety : Known for its role in various biological processes, including modulation of cell signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : The amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Cell Signaling : The compound can influence signaling pathways by interacting with receptors or other cellular components.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

Antimicrobial Activity

Several studies have documented the antimicrobial properties of this compound against a range of pathogens:

- Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported in the range of 0.5 to 10 mg/mL.

- Fungal Activity : Demonstrated efficacy against common dermatophytes, including Trichophyton and Candida species.

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines:

- Mechanism : Induces apoptosis through the activation of caspase pathways.

- Selectivity : Higher toxicity observed in cancer cells compared to normal cells, suggesting potential for targeted therapy.

Case Studies

- Study on Antimicrobial Efficacy :

- Cytotoxicity Assessment :

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful.

| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Membrane disruption, apoptosis |

| Cocamidopropyl Betaine | Moderate | Low | Surfactant properties |

| Oleamide | High | High | Cell signaling modulation |

Q & A

Q. What are the optimal synthetic routes for preparing Ammonium (R,Z)-3-hydroxy-2-oleamidopropyl phosphate, and how can reaction parameters be controlled to maximize purity?

- Methodological Answer : Synthesis typically involves esterification of (R,Z)-3-hydroxy-2-oleamidopropanol with phosphoric acid derivatives, followed by ammonium salt formation. Key parameters include:

- Temperature control : Maintain 40–60°C to avoid hydrolysis of the olefinic bond .

- pH adjustment : Use aqueous ammonia (6 N) to neutralize the phosphate group, ensuring stoichiometric equivalence to prevent byproducts .

- Purification : Employ silica gel chromatography (mobile phase: methanol/ammonium acetate buffer, pH 4.5) or recrystallization from ethanol-water mixtures .

Q. How can spectroscopic techniques validate the stereochemical configuration and double bond geometry of this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the (R)-configuration at the hydroxy position via coupling constants (e.g., ) and olefinic proton splitting patterns (Z-geometry: ) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 492.3) and fragmentation patterns to confirm the oleamidopropyl chain .

- X-ray crystallography : Resolve absolute stereochemistry using single crystals grown in acetonitrile-methanol mixtures .

Advanced Research Questions

Q. What experimental approaches address contradictions in solubility data across polar vs. nonpolar solvents?

- Methodological Answer :

- Solvent screening : Test solubility in buffered systems (e.g., ammonium phosphate pH 7.5) and lipid-mimetic solvents (e.g., 1-octanol) using UV-Vis spectroscopy (λ = 210 nm) .

- Thermodynamic analysis : Calculate Hansen solubility parameters to correlate solubility with solvent polarity and hydrogen-bonding capacity .

- Controlled humidity studies : Assess hygroscopicity impacts by storing samples in desiccators with varying relative humidity (20–80%) .

Q. How does the oleamidopropyl group modulate interactions with lipid bilayers, and what methodologies quantify these effects?

- Methodological Answer :

- Langmuir monolayer studies : Measure surface pressure-area isotherms to assess insertion kinetics into DPPC monolayers .

- Fluorescence anisotropy : Use diphenylhexatriene (DPH) probes to evaluate membrane fluidity changes in liposomes .

- Molecular dynamics (MD) simulations : Model interactions using CHARMM36 force fields, focusing on phosphate headgroup anchoring and alkyl chain penetration .

Q. What strategies mitigate decomposition during long-term storage, and how is stability quantified?

- Methodological Answer :

- Accelerated stability testing : Incubate samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC (C18 column, pH 3.5 ammonium phosphate buffer) .

- Protective formulations : Encapsulate in cyclodextrins or lyophilize with trehalose to prevent hydrolysis .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard conditions (25°C) .

Data Analysis & Contradiction Resolution

Q. How should researchers reconcile conflicting bioactivity data in cellular vs. cell-free assays?

- Methodological Answer :

- Dose-response profiling : Compare IC values in HEK293 cells (with intact membranes) vs. enzymatic assays (e.g., phosphatase inhibition) .

- Metabolite tracking : Use P NMR to detect intracellular hydrolysis products .

- Membrane permeability assays : Employ parallel artificial membrane permeability assays (PAMPA) to quantify passive diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.